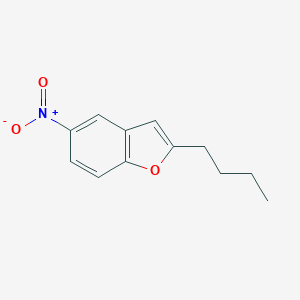

2-Butyl-5-nitrobenzofuran

Übersicht

Beschreibung

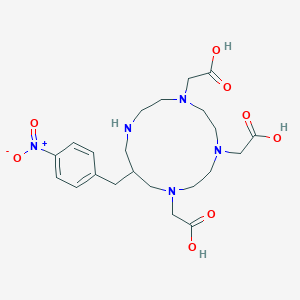

2-Butyl-5-nitrobenzofuran is a derivative of Dronedarone, a drug used for the treatment of atrial fibrillation and atrial flutter in patients who have suffered cardiac arrhythmias .

Synthesis Analysis

Several methods have been proposed for the synthesis of 2-Butyl-5-nitrobenzofuran. One method starts with 2-hydroxyl phenylacetic acid, which is synthesized through dehydration and nitrification to 5-nitrobenzofuran-2-one. This is then acylated by valeryl chloride to get 3-(1-hydroxypentylidene)-5-nitrobenzofuran-2-one. Finally, decarboxylation and rearrangement yield 2-butyl-5-nitrobenzofuran . Another method involves a Pd-Cu catalyzed microwave-assisted Sonogashira coupling reaction .Physical And Chemical Properties Analysis

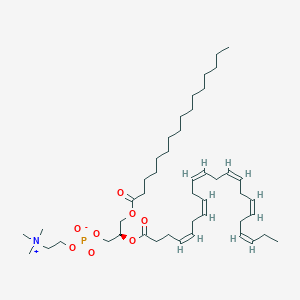

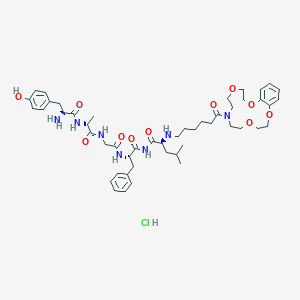

2-Butyl-5-nitrobenzofuran has a molecular weight of 219.24 g/mol. It has a XLogP3-AA value of 3.9, indicating its lipophilicity. It has no hydrogen bond donors but has 3 hydrogen bond acceptors. It has 3 rotatable bonds. Its exact mass and monoisotopic mass are both 219.08954328 g/mol. Its topological polar surface area is 59 Ų. It has 16 heavy atoms and its complexity is 251 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Butyl-5-nitrobenzofuran is a key intermediate in the synthesis of antiarrhythmic drugs like dronedarone . Its structural scaffold is crucial in the development of medications that help manage irregular heartbeats.

Biological Activities

Benzofuran derivatives, including 2-Butyl-5-nitrobenzofuran, exhibit a wide range of biological activities. They are known for their antibacterial , antimicrobial , and antitumor properties . These compounds are valuable in the development of new treatments for various diseases.

Pharmacological Activities

These compounds also display significant pharmacological activities such as anticonvulsant , anti-inflammatory , antidiabetic , and antineophobic agents . Their diverse effects make them a focus of drug discovery research.

Cytotoxicity

Certain benzofuran derivatives present in natural products show high cytotoxicity, which can be harnessed in cancer therapy to target and destroy cancer cells .

Organic Materials

Some benzofuran derivatives are used as organic materials due to their optical and electronic properties. They have potential applications in the development of new materials for electronic devices .

Synthesis Methods

Novel methods for constructing benzofuran rings have been discovered, including unique free radical cyclization cascades. These methods are excellent for synthesizing difficult-to-prepare polycyclic benzofuran compounds, which can have various applications in chemical research .

Safety and Hazards

When handling 2-Butyl-5-nitrobenzofuran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Wirkmechanismus

Target of Action

2-Butyl-5-nitrobenzofuran is a key intermediate in the preparation of the anti-arrhythmic drug, dronedarone hydrochloride . Dronedarone is used for the treatment of atrial fibrillation and atrial flutter in patients whose hearts have either returned to normal rhythm or who undergo drug therapy or electric shock treatment to maintain normal rhythm .

Result of Action

Its synthesis contributes to the formation of dronedarone, an anti-arrhythmic drug .

Action Environment

The action environment of 2-Butyl-5-nitrobenzofuran is primarily in the chemical reactions involved in the synthesis of dronedarone. The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of other reactants .

Eigenschaften

IUPAC Name |

2-butyl-5-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAJABPTUOLUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431576 | |

| Record name | 2-BUTYL-5-NITROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-5-nitrobenzofuran | |

CAS RN |

133238-87-6 | |

| Record name | 2-Butyl-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133238-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BUTYL-5-NITROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 2-Butyl-5-nitrobenzofuran?

A: Several synthetic approaches exist for 2-Butyl-5-nitrobenzofuran. One method involves reacting 5-nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, followed by acidification and isolation of the product, 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one. This intermediate can be converted to 2-Butyl-5-nitrobenzofuran through hydrolysis, decarboxylation, and cyclization by heating in an acidic medium. [] An alternative method utilizes 2-butyl-5-nitrobenzofuran hydrochloride as a starting material. []

Q2: How is 2-Butyl-5-nitrobenzofuran utilized in Dronedarone synthesis?

A: 2-Butyl-5-nitrobenzofuran serves as a key starting material in the multi-step synthesis of Dronedarone. One synthetic pathway involves a Friedel-Crafts acylation of 2-Butyl-5-nitrobenzofuran with anisoyl chloride, followed by demethylation, condensation with 1-chloro-3-dibutil.amino-propane, hydrogenation, and finally, reaction with methanesulfonyl chloride to yield Dronedarone. [] Another approach involves Friedel-Crafts acylation with p-chloropropoxybenzoyl chloride, reaction with dibutylamine, palladium carbon catalytic hydrogenation, mesylation, and hydrochloride formation to obtain Dronedarone hydrochloride. []

Q3: Are there any alternative approaches to synthesizing Dronedarone that involve 2-Butyl-5-nitrobenzofuran derivatives?

A: Research highlights an alternative approach to synthesizing a 2-n-butyl-5-nitrobenzofuran derivative, which acts as a key starting material for Dronedarone hydrochloride. [] This suggests ongoing efforts to optimize and explore new synthetic routes for Dronedarone using 2-Butyl-5-nitrobenzofuran derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)